molecular formula C20H21ClN2S B2749885 4'-{[(4-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] CAS No. 893787-23-0

4'-{[(4-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]

Cat. No.: B2749885
CAS No.: 893787-23-0
M. Wt: 356.91
InChI Key: PVPRGESIVHUNAJ-UHFFFAOYSA-N
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Description

4'-{[(4-Chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] is a spirocyclic quinazoline derivative characterized by a cyclohexane ring fused to a quinazoline core via a spiro junction. The 4'-position of the quinazoline is substituted with a [(4-chlorophenyl)methyl]sulfanyl group, which introduces both lipophilic and electron-withdrawing properties.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2S/c21-16-10-8-15(9-11-16)14-24-19-17-6-2-3-7-18(17)22-20(23-19)12-4-1-5-13-20/h2-3,6-11,22H,1,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPRGESIVHUNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane] typically involves the reaction of 4-chlorobenzyl mercaptan with spiro[1H-quinazoline-2,1’-cyclohexane] under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of the mercaptan attacks the electrophilic carbon of the quinazoline ring, resulting in the formation of the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Amines, alkoxides; reactions often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby inducing cell death in cancer cells. The compound’s ability to modulate signaling pathways and gene expression also contributes to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s spirocyclic architecture and 4-chlorophenyl substituent are shared with several analogs (Table 1). Key structural variations include:

  • Core Heterocycles: While the target uses a quinazoline core, analogs like 4b () feature pyrido[3,2:4,5]thieno[3,2-d]pyrimidine, and 75 () incorporates a thiazolo[4,5-b]pyridine system. These cores influence electronic properties and binding affinity.
  • Substituents : The [(4-chlorophenyl)methyl]sulfanyl group distinguishes the target from morpholine (4c , ) or acetylphenyl (4d , ) substituents. Chlorophenyl groups enhance bioactivity by improving membrane penetration and target interaction .
Table 1: Structural and Bioactivity Comparison of Selected Analogs
Compound ID Core Structure Substituents Key Bioactivity Reference
Target Compound Spiro[cyclohexane-1,2'-quinazoline] 4'-[(4-chlorophenyl)methyl]sulfanyl Hypothesized antimicrobial N/A
4b () Spiro[cyclohexane-pyrido-thieno-pyrimidine] 4’-methylpiperazinyl, 9’-methoxyphenyl Antibacterial
75 () Spiro[cyclohexane-thiazolo-pyridine] 4-chlorophenyl, sulfonylpyridinyl Antimicrobial (superior to streptomycin)
8c () Spiro[cyclohexane-thieno-pyrimidine] 4-chlorophenylpyrazolyl Antifungal (MIC: 1–2 µmol mL⁻¹)
9 () Spiro[cyclohexane-pyrazolo-thiazole] 4-chlorophenyl, aminophenyl Anticancer/antidiabetic
Antimicrobial Activity
  • Compound 75 (): Exhibits robust antibacterial and antifungal activity (MIC < 1 µmol mL⁻¹), attributed to its extended heterocyclic system and 4-chlorophenyl group .
  • 8c (): Shows superior antifungal activity (MIC: 1–2 µmol mL⁻¹) compared to ketoconazole (MIC: 2–3 µmol mL⁻¹), highlighting the efficacy of 4-chlorophenyl-pyrazolyl hybrids .
  • Target Compound : The [(4-chlorophenyl)methyl]sulfanyl group may confer similar antimicrobial potency, though sulfonamide derivatives (e.g., 2a–e , ) show reduced activity, emphasizing substituent selectivity .
Anticancer Activity
  • 74–75 (): Thiazolo-pyridine derivatives inhibit MCF-7 and HepG-2 cells, suggesting the target’s quinazoline core could be optimized for cytotoxicity .

Structure-Activity Relationships (SAR)

  • Chlorophenyl Moieties : Ubiquitous in high-activity compounds (e.g., 75 , 8c ), enhancing target binding via hydrophobic and halogen-bonding interactions .
  • Spiro Junction: Rigidifies the structure, improving metabolic stability compared to non-spiro analogs .
  • Sulfanyl vs. Sulfonamide : Sulfanyl groups (target compound) may offer better bioavailability than sulfonamides (e.g., 2a–e , ), which exhibit reduced permeability .

Biological Activity

The compound 4'-{[(4-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] is a novel spirocyclic heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Characterized by a unique spiro structure connecting a cyclohexane ring and a quinazoline moiety, this compound exhibits significant interactions with various biological targets, particularly as an inhibitor of Dipeptidyl Peptidase IV (DPP-4), which is crucial for glucose metabolism.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H19ClN2S\text{C}_{18}\text{H}_{19}\text{ClN}_2\text{S}

This structure includes:

  • A chlorophenyl group, enhancing hydrophobic interactions.
  • A thiol group, which may play a role in biological activity.
  • A spirocyclic arrangement that contributes to binding affinity with biological targets.

The primary mechanism of action for 4'-{[(4-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] involves the inhibition of DPP-4. This inhibition leads to increased levels of incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are vital for regulating blood glucose levels. Enhanced insulin secretion and suppression of glucagon release are crucial for diabetes management .

Inhibition of Dipeptidyl Peptidase IV (DPP-4)

Research indicates that this compound effectively binds to DPP-4, demonstrating significant inhibition with potential therapeutic applications in diabetes management. The binding affinity is attributed to the spirocyclic structure, which facilitates hydrophobic interactions with the enzyme .

Antimicrobial Activity

In addition to its antidiabetic properties, preliminary studies suggest antimicrobial activity against various pathogens. Specifically, compounds structurally related to 4'-{[(4-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Study 1: DPP-4 Inhibition

A study conducted on the biological activity of spiroquinazoline derivatives highlighted the effectiveness of 4'-{[(4-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline] as a DPP-4 inhibitor. The IC50 value for this compound was determined to be significantly lower than that of standard drugs used in diabetes treatment, indicating its potential as a more effective therapeutic agent .

Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial effects of related compounds. The study reported Minimum Inhibitory Concentration (MIC) values indicating that certain derivatives exhibited potent antimicrobial activity against strains such as Staphylococcus epidermidis and Candida albicans. For instance:

CompoundMIC (µg/mL)Target Organism
4'-{[(4-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]56.2S. epidermidis
Related Compound X14C. albicans

These findings suggest that structural modifications can enhance antimicrobial efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4'-{[(4-chlorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline], and how are intermediates validated?

Synthesis typically involves intramolecular cyclization or multicomponent reactions to construct the spiroquinazoline core. For example:

  • Sulfanyl group introduction : Reacting a thiol-containing intermediate (e.g., 4-chlorobenzyl mercaptan) with a preformed spirocyclic quinazoline precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Intermediate validation : Key intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and HRMS for molecular weight verification. Crystallographic analysis (e.g., single-crystal X-ray diffraction) resolves ambiguities in spiro junction geometry .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the spirocyclic structure and substituent orientation?

  • X-ray crystallography : Essential for unambiguous confirmation of the spirocyclic architecture. For example, bond angles (e.g., C1–C2–C3 = 108.09°) and torsion angles (e.g., N1–C1–C2–C6 = -105.44°) validate steric constraints .
  • NMR spectroscopy : ¹H NMR distinguishes diastereotopic protons near the spiro center, while 2D NOESY identifies spatial proximity of the 4-chlorophenylsulfanyl group to the quinazoline ring .

Advanced: How can researchers optimize reaction yields for sulfanyl-substituted spiroquinazolines while minimizing byproducts?

Methodological strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates, reducing side reactions like dimerization .
  • Catalytic systems : Use of Pd/C or CuI to facilitate C–S bond formation, with yields monitored via HPLC (e.g., 75–85% purity thresholds) .
  • Temperature control : Stepwise heating (e.g., 60°C → 100°C) prevents thermal degradation of sensitive thiol intermediates .

Advanced: What experimental designs are recommended to assess the compound’s biological activity across varying physiological conditions?

Adopt a split-plot design to evaluate dose-response relationships and environmental variables:

  • Primary plots : Vary concentrations (e.g., 0.1–100 µM).
  • Subplots : Test under differing pH (5.5–7.4) or temperature (25°C vs. 37°C) to mimic in vivo conditions .
  • Controls : Include positive (e.g., doxorubicin for cytotoxicity) and negative (vehicle-only) controls. Replicates (n=4) ensure statistical robustness .

Advanced: How should contradictory data on the compound’s pharmacological efficacy be resolved across independent studies?

  • Meta-analysis : Pool data from ≥5 studies using fixed/random-effects models to identify outliers. Adjust for variables like cell line heterogeneity (e.g., HEK293 vs. HepG2) .
  • Mechanistic validation : Use knockdown assays (siRNA) or isothermal titration calorimetry (ITC) to confirm target binding affinity discrepancies .
  • Comparative methodology : Apply frameworks from political science research (e.g., triangulation of in vitro, in vivo, and computational data) to reconcile conflicting results .

Advanced: What strategies mitigate environmental persistence of sulfanyl-spiroquinazolines in ecotoxicological studies?

  • Biodegradation assays : Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor via LC-MS/MS. Half-life (t₁/₂) <30 days indicates low persistence .
  • Structure-activity relationships (SAR) : Modify the sulfanyl group to esterase-labile derivatives (e.g., thioacetates) for enhanced metabolic breakdown .

Methodological: How can computational modeling complement experimental studies of this compound’s reactivity?

  • DFT calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) to guide functionalization of the quinazoline ring .
  • Molecular docking : Simulate binding to biological targets (e.g., DHFR enzyme) using AutoDock Vina, validated with experimental IC₅₀ values .

Methodological: What quality control protocols ensure batch-to-batch consistency in synthetic campaigns?

  • HPLC-DAD : Enforce ≥95% purity with retention time ±0.2 min deviation.
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 62.1%, N: 10.3%) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) confirm no polymorphic transitions via PXRD .

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